molecular formula C20H21N5O4S B10868836 N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B10868836
M. Wt: 427.5 g/mol
InChI Key: XTXWJRYGIGGQEZ-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: is a complex organic compound that belongs to the class of triazolothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE typically involves multi-step organic reactions. The starting materials are usually substituted anilines and triazolothiadiazine precursors. The synthesis may involve:

    Nitration and Reduction: Nitration of the aromatic ring followed by reduction to form the corresponding amine.

    Cyclization: Formation of the triazolothiadiazine ring through cyclization reactions involving thiourea and hydrazine derivatives.

    Coupling Reactions: Coupling of the triazolothiadiazine core with substituted anilines under specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: can be compared with other triazolothiadiazine derivatives:

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine

InChI

InChI=1S/C20H21N5O4S/c1-26-13-6-8-15(27-2)14(10-13)21-18-11-30-20-23-22-19(25(20)24-18)12-5-7-16(28-3)17(9-12)29-4/h5-10H,11H2,1-4H3,(H,21,24)

InChI Key

XTXWJRYGIGGQEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C2CSC3=NN=C(N3N2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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